Gas Chromatographic (GC) Retention: Kovats Index on Squalane as a Definitive Identifier
7-Methyl-3-octene exhibits a Kovats Retention Index (RI) of 861 on a non-polar Squalane column at 100 °C, a value that is distinctly higher than that of unbranched octenes and a key differentiator from its isomer, 4-methyl-1-octene [1], [2], [3]. This specific RI allows for its unambiguous identification and separation from closely related hydrocarbons in complex matrices like petroleum distillates or biological volatile organic compound (VOC) profiles, where substitution with an incorrect isomer would lead to co-elution or misidentification [4].
| Evidence Dimension | Kovats Retention Index (Squalane, 100 °C) |
|---|---|
| Target Compound Data | 861 |
| Comparator Or Baseline | 2-Octene (unbranched): 802.5-805; 4-Methyl-1-octene (isomer): 846; (Z)-3-Octene: 798 |
| Quantified Difference | Target elutes 56-63 units later than 2-octene; 15 units later than 4-methyl-1-octene. |
| Conditions | Capillary GC, Squalane stationary phase, isothermal at 100 °C (for target and 2-octene) or comparable conditions. |
Why This Matters
This unique RI value is critical for quality control and accurate analytical identification, preventing procurement of a structurally similar but chromatographically distinct substitute.
- [1] NIST Chemistry WebBook. 7-Methyl-3-octene (Kovats' RI, non-polar column, isothermal). NIST Standard Reference Database Number 69. Accessed 2025. View Source
- [2] NIST Chemistry WebBook. 2-Octene (Kovats' RI, non-polar column, isothermal). NIST Standard Reference Database Number 69. Accessed 2025. View Source
- [3] The Pherobase. The Kovats Retention Index: 4-Methyl-1-octene (C9H18). View Source
- [4] The Pherobase. The Kovats Retention Index: (Z)-3-Octene (C8H16). View Source
